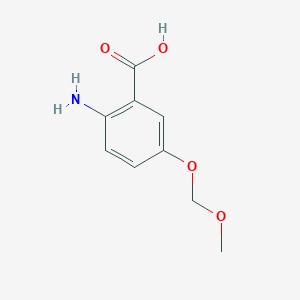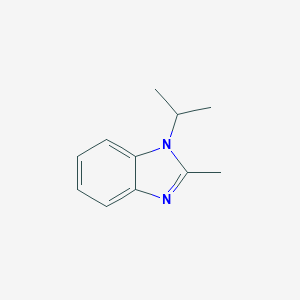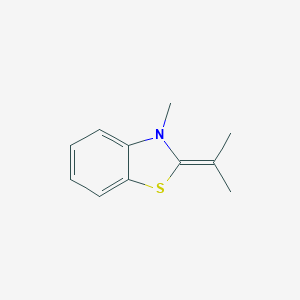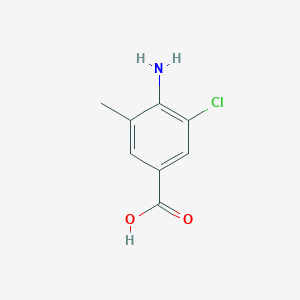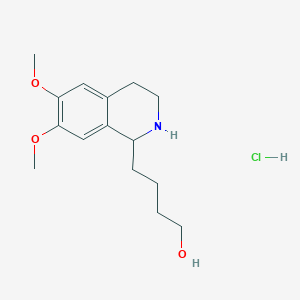
N-(Cglu)A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cglu)A is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glutamic acid and contains an amide bond that makes it stable and resistant to enzymatic degradation.
Wirkmechanismus
The mechanism of action of N-(Cglu)A is not fully understood, but it is believed to act through multiple pathways. It can scavenge free radicals and inhibit oxidative stress, which plays a crucial role in various diseases. It also modulates the activity of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis.
Biochemical and Physiological Effects:
N-(Cglu)A has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, it can improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cglu)A has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits low toxicity and can be administered orally or intravenously. However, its solubility in water is limited, which can pose a challenge for some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for N-(Cglu)A research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its immunomodulatory properties and its potential use in the treatment of autoimmune diseases. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N-(Cglu)A is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(Cglu)A involves the reaction of glutamic acid with acyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques. This method is relatively simple and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(Cglu)A has been extensively studied for its potential applications in various fields such as neurobiology, immunology, and cancer research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
CAS-Nummer |
145613-84-9 |
|---|---|
Produktname |
N-(Cglu)A |
Molekularformel |
C32H27NO11 |
Molekulargewicht |
601.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(14-methoxy-9-oxo-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-10-yl)oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H27NO11/c1-40-21-4-2-3-17-18(21)11-20-25-19(12-22-30(26(17)25)43-14-42-22)31(39)33(20)32-29(38)28(37)27(36)23(44-32)13-41-24(35)10-7-15-5-8-16(34)9-6-15/h2-12,23,27-29,32,34,36-38H,13-14H2,1H3/b10-7+/t23-,27-,28+,29-,32-/m1/s1 |
InChI-Schlüssel |
POLMXRJPIMTBPO-DSPNEAMJSA-N |
Isomerische SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O |
SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
Synonyme |
aristolactam, N-((6'-p-coumaroyl)glucopyranosyl) aristolactam-N-(6'-trans-p-coumaroyl)-beta-D-glucopyranoside N-((6'-p-coumaroyl)glucopyranosyl)aristolactam N-((6'-trans-p-coumaroyl)-beta-D-glucopyranosyl)aristolactam N-(CGlu)A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



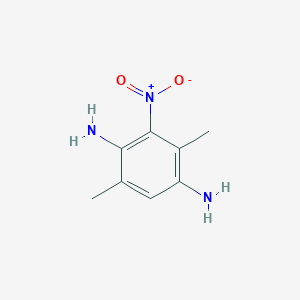
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
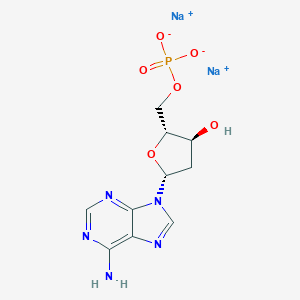
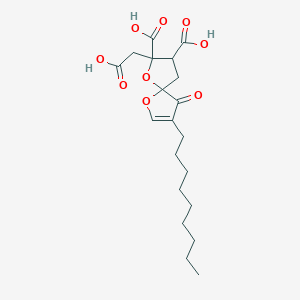
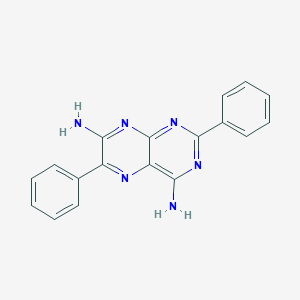
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
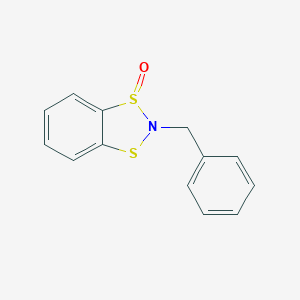
![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)
